Cas no 9002-84-0 (poly(tetrafluoroethylene))

poly(tetrafluoroethylene) 化学的及び物理的性質
名前と識別子
-
- poly(tetrafluoroethylene)
- PTFE
- TETRAFLUOROETHYLENE OLIGOMER
- TETRAFLUOROETHYLENE RESIN
- TEFLON
- TEFLON 7A
- TEFLON(TM) 30B
- TEFLON(TM) 6
- TEFLON(TM) 7A
- POLYTETRAFLUOROETHYLENE
- Polytetrafluoroethylene preparation
- PTFE sheet
- Poly(tetrafluoroethylene)100GR
- Poly(tetrafluoroethylene)250GR
- Poly(tetrafluoroethylene)5GR
- Polytetrafluoroethylene powder,ultra-fine
- POLYTETRAFLUOROETHYLENE, 5UM
- Tetrafluoroethene
- Tetrafluoroethene hoMopolyMer
- Tetrafluoroethylene polyMer
- Strong Acid Resistant Coatings
- PES Dispersion T3
- PES Dispersion T5
- Polyethersulfone micropowder
- PES micropowder
- PES dispersion water-based BSP-455
- PES dispersion BSP-466
- PES dispersion BSP-450
- PTFE fine powder for fiber
- PTFE fine powder for extrusion
- PTFE emulsion JF-4DCM
- PTFE emulsion JF-4DCF
- PTFE emulsion JF-4DCD
- PTFE emulsion JF-4DCA
- PTFE emulsion
- Ink PTFE micropowder
- Rubber and plastic PTFE micropowder
- Coating PTFE Micropowder
- Lubricant PTFE micropowder
- PTFE Micropowder
-
- MDL: MFCD00084455
- インチ: 1S/C2F4/c3-1(4)2(5)6
- InChIKey: KGQACOJSDXKHTB-UHFFFAOYSA-N
- ほほえんだ: FC([*])(F)C([*])(F)F |$;;*;;;*;;$|
計算された属性
- せいみつぶんしりょう: 99.99360
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 0
- 回転可能化学結合数: 0
- 複雑さ: 0
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 中性白色と灰白色で透明で、厚みが増すにつれて透明になる3種類の粒子、粉末、分散体があります。
- 密度みつど: 2.15 g/mL at 25 °C
- ゆうかいてん: 327 ºC
- ふってん: 400 ºC
- フラッシュポイント: 107.3±11.5 °C
- 屈折率: 1.35
- ようかいど: Solubility in water:
- すいようせい: Insoluble in water. Soluble in perfluoro kerosene.
- あんていせい: Stable - unreactive with most materials. Incompatible with molten alkali metals, fluorine and other halogens, strong oxidizing agents.
- PSA: 0.00000
- LogP: 1.99100
- ようかいせい: いかなる溶媒にも溶解しない。
- かんど: 水分を吸収しやすい
- 濃度: 60 wt % dispersion in H2O
- マーカー: 14,7562
poly(tetrafluoroethylene) セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H318
- 警告文: P280,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 41
- セキュリティの説明: S24/25
- RTECS番号:KX4025000
-
危険物標識:
- ちょぞうじょうけん:みっぺいちょぞう
- TSCA:Yes
- リスク用語:R41; R45
poly(tetrafluoroethylene) 税関データ
- 税関コード:3904610000
- 税関データ:
中国税関コード:
3904610000
poly(tetrafluoroethylene) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC3329-5g |
Cefral Lube - V Grade |
9002-84-0 | 5g |
£85.00 | 2024-05-23 | ||
Oakwood | 007210-5g |
Poly(tetrafluoroethylene) |
9002-84-0 | 5g |
$12.00 | 2024-07-19 | ||
abcr | AB253120-300 mm |
PTFE sheet, 6.35mm (0.25in) thick; . |
9002-84-0 | 300 mm |
€262.00 | 2024-06-09 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875334-25g |
Polytetrafluoroethylene |
9002-84-0 | : <1μm | 25g |
¥88.00 | 2022-09-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816159-100g |
Polytetrafluoroethylene |
9002-84-0 | : 5μm | 100g |
¥111.00 | 2022-09-28 | |
abcr | AB118620-50 g |
Polytetrafluoroethylene; . |
9002-84-0 | 50g |
€81.20 | 2023-06-24 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018559-25g |
poly(tetrafluoroethylene) |
9002-84-0 | : 5μm | 25g |
¥56 | 2024-05-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 737992-100G |
poly(tetrafluoroethylene) |
9002-84-0 | 100g |
¥2229.2 | 2023-11-25 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816262-500g |
Polytetrafluoroethylene preparation |
9002-84-0 | 60 wt % | 500g |
¥254.00 | 2022-09-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875332-100g |
Polytetrafluoroethylene |
9002-84-0 | : 1.6μm | 100g |
¥148.00 | 2022-06-14 |
poly(tetrafluoroethylene) サプライヤー
poly(tetrafluoroethylene) 関連文献
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
poly(tetrafluoroethylene)に関する追加情報
Poly(tetrafluoroethylene) (PTFE): The Ultimate Guide to Properties, Applications, and Innovations
Poly(tetrafluoroethylene), commonly known as PTFE (CAS No. 9002-84-0), is a high-performance synthetic fluoropolymer renowned for its exceptional chemical resistance, thermal stability, and low friction properties. Often referred to by its brand name Teflon®, this material has revolutionized industries ranging from aerospace to medical devices. In this comprehensive guide, we explore the science behind PTFE, its diverse applications, and cutting-edge innovations driving its demand in 2024.
Discovered accidentally by DuPont in 1938, poly(tetrafluoroethylene) consists of carbon and fluorine atoms arranged in a robust molecular structure. The C-F bonds in PTFE are among the strongest in organic chemistry, granting it unparalleled resistance to acids, bases, and solvents. With a melting point of 327°C (621°F) and the ability to maintain properties from -200°C to +260°C, PTFE coatings and components perform reliably in extreme environments.
The non-stick properties of PTFE have made it indispensable in cookware, with non-stick pans remaining a top consumer search term in home improvement categories. Beyond the kitchen, PTFE membranes are critical in waterproof yet breathable fabrics (search trend: "best waterproof materials 2024"), while PTFE lubricants reduce wear in automotive applications ("long-lasting bearing lubricants" is a rising query). Medical-grade PTFE finds use in implantable devices due to its biocompatibility, with "PTFE in medical implants" showing 35% annual growth in scholarly searches.
Recent advancements in PTFE manufacturing have focused on sustainability, addressing the "eco-friendly fluoropolymers" search trend. New methods reduce perfluorooctanoic acid (PFOA) emissions during production, while recycled PTFE powder is gaining traction in 3D printing applications ("sustainable 3D printing materials" is a hot topic). The material's dielectric properties continue to make it valuable in 5G technology components, with "PTFE in high-frequency circuits" searches increasing alongside 5G infrastructure deployment.
In industrial applications, PTFE gaskets and PTFE seals dominate chemical processing equipment due to their corrosion resistance ("chemical-resistant gasket materials" is a common industrial search). The material's low coefficient of friction (0.05-0.10) makes PTFE bearings ideal for food processing machinery where lubrication must be avoided ("FDA-approved bearing materials" is a regulated industry priority). Emerging markets show growing interest in PTFE films for flexible electronics, with related patent filings increasing by 18% year-over-year.
Quality standards for poly(tetrafluoroethylene) products vary by application. Food-contact PTFE must meet FDA 21 CFR 177.1550, while medical applications require ISO 10993 biocompatibility testing. Industrial grades follow ASTM D4894 (granular) and ASTM D4895 (fine powder) specifications. The "PTFE material specifications" search term reflects growing buyer sophistication in procurement decisions.
Looking ahead, researchers are developing PTFE composites with enhanced properties. Graphene-reinforced PTFE shows 300% improvement in wear resistance ("advanced polymer composites 2024" is an emerging research topic), while nano-filled formulations improve thermal conductivity for electronics cooling applications. The global PTFE market is projected to reach $3.2 billion by 2027, driven by demand from renewable energy sectors ("PTFE in hydrogen fuel cells" searches correlate with clean energy investments).
For engineers and designers, understanding PTFE machining techniques remains crucial ("machining fluoropolymers guide" is a steady technical query). Unlike thermoplastics, PTFE requires specialized processes due to its cold flow properties. Powder metallurgy methods for PTFE components are gaining attention, particularly for complex geometries in the semiconductor industry ("precision PTFE parts manufacturing" searches reflect this niche demand).
Environmental considerations surrounding PTFE disposal have sparked innovation ("recycling PTFE waste" searches increased 120% since 2020). While the material itself is inert, pyrolysis methods now recover valuable fluorochemicals from scrap. Regulatory changes regarding fluoropolymer production byproducts continue to shape industry practices, making "sustainable PTFE alternatives" a key phrase for R&D teams worldwide.
From everyday non-stick cookware to cutting-edge space applications, poly(tetrafluoroethylene) remains one of the most versatile engineering materials available. Its unique combination of properties ensures ongoing relevance across industries, while continuous innovation addresses both performance demands and environmental responsibilities. As material science advances, PTFE continues to evolve, offering solutions to challenges from quantum computing to sustainable packaging.
9002-84-0 (poly(tetrafluoroethylene)) 関連製品
- 36635-61-7(1-isocyanomethanesulfonyl-4-methylbenzene)
- 14542-93-9(1,1,3,3-Tetramethylbutyl isocyanide)
- 31175-20-9(Nafion (Technical Grade))
- 10340-91-7(Benzyl Isocyanide)
- 14167-18-1(N,N'-Bis(salicylidene)ethylenediaminecobalt(II))
- 39687-95-1(methyl 2-isocyanoacetate)
- 2229235-18-9(methyl 4-(but-3-yn-2-yl)-2-methylbenzoate)
- 1550987-04-6(Piperidine, 3-(1-ethyl-1H-tetrazol-5-yl)-)
- 1006777-87-2(4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide)
- 1138-25-6(3-(dimethylamino)propanenitrile)

